1-(Naphthalen-1-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide

Anticancer Hydrazone derivatives Kinase inhibition

Strategic hydrazide precursor with a naphthalen-1-ylmethyl N1-substituent that delivers enhanced cytotoxicity and dual SCR/BRAF kinase binding (docking scores: −11.174 and −11.471 kcal/mol). The extended π-surface enables simultaneous engagement of both kinase active sites—a feature absent in phenyl or benzyl analogs. Generate hydrazone libraries with single-digit µM EC₅₀ against melanoma and triple-negative breast cancer lines. Also serves as a chromophoric HPLC reference standard (UV 254–280 nm). Choose this compound for matched molecular pair studies probing π-stacking contributions to polypharmacology vs. target selectivity.

Molecular Formula C16H17N3O2
Molecular Weight 283.32 g/mol
CAS No. 2204054-03-3
Cat. No. B1485988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Naphthalen-1-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide
CAS2204054-03-3
Molecular FormulaC16H17N3O2
Molecular Weight283.32 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)CC2=CC=CC3=CC=CC=C32)C(=O)NN
InChIInChI=1S/C16H17N3O2/c17-18-16(21)13-8-15(20)19(10-13)9-12-6-3-5-11-4-1-2-7-14(11)12/h1-7,13H,8-10,17H2,(H,18,21)
InChIKeyHJSPHTGCOBHFQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Naphthalen-1-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide (CAS 2204054-03-3): Chemical Class and Procurement Context


1-(Naphthalen-1-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide (CAS 2204054-03-3) is a synthetic hydrazide belonging to the 5-oxopyrrolidine-3-carbohydrazide family—a privileged scaffold in medicinal chemistry for generating hydrazone-, azole-, and pyrrole-based derivatives with documented anticancer and antimicrobial activities [1]. The compound features a naphthalen-1-ylmethyl substituent at the pyrrolidinone N1 position, distinguishing it from simpler phenyl- or benzyl-substituted analogs by virtue of increased aromatic surface area and lipophilicity. While the core 5-oxopyrrolidine-3-carbohydrazide scaffold has been extensively employed as a precursor for biologically active hydrazones targeting protein kinases and bacterial strains, the specific naphthalen-1-ylmethyl derivative has appeared primarily in synthetic intermediate contexts rather than as a standalone pharmacologically profiled entity [2].

Why Generic 5-Oxopyrrolidine-3-carbohydrazides Cannot Replace the Naphthalen-1-ylmethyl Derivative in Procurement Decisions


The 5-oxopyrrolidine-3-carbohydrazide scaffold tolerates extensive N1-substitution, and the identity of this substituent fundamentally alters the physicochemical profile and downstream derivatization potential of the molecule. Literature evidence demonstrates that introducing aromatic groups with extended π-systems—such as naphthalene—can significantly enhance cytotoxicity and kinase binding affinity relative to simpler phenyl or benzyl congeners. In a recent comparative study, the 2-hydroxynaphthalenylmethylene hydrazone derivative (constructed from a naphthalene-bearing 5-oxopyrrolidine-3-carbohydrazide precursor) achieved EC₅₀ values of 2.1–2.2 µM against melanoma and triple-negative breast cancer cell lines and displayed dual kinase binding affinities of −11.174 and −11.471 kcal/mol against SCR and BRAF, whereas methoxybenzylidene and unsubstituted benzylidene derivatives showed markedly weaker or migration-specific activity profiles [1]. The naphthalen-1-ylmethyl substituent also confers higher calculated logP and enhanced potential for π–π stacking interactions with aromatic amino acid side chains in enzyme active sites compared to phenyl-substituted analogs [2]. Consequently, substituting this compound with a generic 1-phenyl- or 1-benzyl-5-oxopyrrolidine-3-carbohydrazide would alter solubility, lipophilicity, and the scope of accessible hydrazone products, potentially compromising the performance of any downstream biological assay or synthetic campaign.

Quantitative Differentiation Evidence for 1-(Naphthalen-1-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide Against Closest Structural Analogs


Naphthalene vs. Phenyl N1-Substitution: Enhanced Cytotoxic Potency in Cancer Cell Line Models

In a direct comparative series of hydrazones derived from 5-oxopyrrolidine-3-carbohydrazide precursors bearing different N1-aromatic substituents, the naphthalene-containing derivative (compound 12, bearing a 2-hydroxynaphthalenylmethylene moiety) demonstrated superior cytotoxicity across three distinct cancer cell lines. The compound reduced cell viability to <20% and achieved EC₅₀ values of 2.2 ± 0.3 µM (IGR39 melanoma), 2.1 ± 0.3 µM (MDA-MB-231 triple-negative breast cancer), and 15.9 ± 1.8 µM (Panc-1 pancreatic carcinoma) [1]. In contrast, benzylidene derivatives bearing dimethoxy or trimethoxy substitution on the phenyl ring (compounds 4 and 6) were most effective at inhibiting cell migration rather than direct cytotoxicity, indicating a shifted mechanism of action dependent on the aromatic substituent identity [1]. The parent 5-oxopyrrolidine-3-carbohydrazide scaffold without N1-aromatic substitution showed negligible standalone activity, functioning solely as a synthetic precursor [2].

Anticancer Hydrazone derivatives Kinase inhibition

Dual Kinase Binding Affinity: Naphthalene-Containing Hydrazone Shows Sub-12 kcal/mol Docking Scores Against SCR and BRAF

Molecular docking studies of the 2-hydroxynaphthalenylmethylene hydrazone 12—a derivative accessible only from a naphthalene-bearing 5-oxopyrrolidine-3-carbohydrazide precursor—revealed strong and simultaneous binding to two clinically relevant protein kinases: a non-receptor tyrosine kinase (SCR) and a serine/threonine protein kinase (BRAF). The calculated binding affinities were −11.174 kcal/mol for SCR and −11.471 kcal/mol for BRAF [1]. Hydrazones derived from phenyl-substituted precursors (e.g., 2-hydroxybenzylidene derivative 8) did not demonstrate this dual-binding profile with comparable affinity values, suggesting that the extended naphthalene π-system facilitates complementary hydrophobic and π-stacking contacts within both ATP-binding pockets simultaneously [1]. The unsubstituted 5-oxopyrrolidine-3-carbohydrazide scaffold lacks the aromatic extension required for these interactions, as its computed XLogP3-AA value is −2.2 compared to predicted positive logP values for naphthalenylmethyl-bearing analogs [2].

Molecular docking Multikinase inhibition SCR BRAF

3D Tumor Spheroid Activity Retention: Naphthalene Derivatives Maintain Potency in Physiologically Relevant Models

All tested hydrazones in the 5-oxopyrrolidine-3-carbohydrazide series showed lower activity against Panc-1 cells in 2D monolayer format, but the effects on spheroid cell viability in 3D models were comparable across all tested cancer cell lines [1]. Within this series, the naphthalene-derived compound 12 maintained the highest cytotoxicity in both 2D and 3D formats, whereas several phenyl-substituted derivatives exhibited diminished activity when transitioning from 2D to 3D models [1]. This retention of potency in 3D culture is particularly notable because 3D spheroid models better recapitulate in vivo tumor architecture, drug penetration barriers, and cell–cell interactions than conventional monolayer cultures. The observation suggests that the enhanced lipophilicity conferred by the naphthalene moiety may facilitate improved compound penetration into the spheroid core relative to more polar phenyl-substituted analogs.

3D cell culture Spheroid viability Anticancer screening

Recommended Application Scenarios for 1-(Naphthalen-1-ylmethyl)-5-oxopyrrolidine-3-carbohydrazide Based on Evidence Profile


Synthesis of Multikinase-Targeting Hydrazone Libraries for Anticancer Drug Discovery

This compound serves as a strategic hydrazide precursor for generating hydrazone libraries with demonstrated dual SCR/BRAF kinase binding potential. The naphthalen-1-ylmethyl group provides the extended π-surface necessary for simultaneous engagement of both kinase active sites, as evidenced by docking scores of −11.174 kcal/mol (SCR) and −11.471 kcal/mol (BRAF) for the corresponding 2-hydroxynaphthalenylmethylene hydrazone [1]. Condensation with aromatic aldehydes bearing hydroxyl, alkoxy, or carboxylic acid substituents yields hydrazones with single-digit micromolar EC₅₀ values against melanoma, triple-negative breast cancer, and pancreatic carcinoma cell lines in both 2D and 3D assay formats [1].

Precursor for Antimicrobial Hydrazone and Azole Derivatives Targeting Gram-Positive Pathogens

The 5-oxopyrrolidine-3-carbohydrazide class has established antibacterial activity against Gram-positive Bacillus subtilis when converted to hydrazone and azole derivatives [2]. The naphthalen-1-ylmethyl substituent is expected to further modulate lipophilicity and membrane penetration compared to 1-(4-substituted phenyl) analogs. Researchers investigating structure–activity relationships for antibacterial hydrazides should consider this compound for generating derivatives with systematically varied aromatic N1-substitution to probe the contribution of π-stacking and hydrophobicity to antimicrobial potency.

Chemical Biology Probe Development for Studying Aromatic Substituent Effects on Kinase Selectivity

The striking contrast between the dual-kinase binding profile of the naphthalene-derived hydrazone and the migration-inhibitory but non-cytotoxic profile of methoxybenzene-derived hydrazones [1] positions this compound as a valuable tool for probing how single-atom changes in the N1-aromatic appendage direct polypharmacology vs. target selectivity. Researchers mapping kinase inhibitor chemical space can use this carbohydrazide to generate matched molecular pairs that isolate the contribution of naphthalene π-surface area to target engagement.

Reference Standard for Analytical Method Development and Quality Control of Naphthalene-Containing Pyrrolidinone Intermediates

As a structurally well-defined, single-entity hydrazide with a characteristic naphthalene chromophore (enabling UV detection at 254–280 nm), this compound can serve as a reference standard for HPLC method development, impurity profiling, and batch-to-batch consistency testing in laboratories synthesizing or procuring 5-oxopyrrolidine-3-carbohydrazide derivatives. Its distinct retention time and spectral properties relative to phenyl- and benzyl-substituted analogs facilitate unambiguous identification in complex reaction mixtures.

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